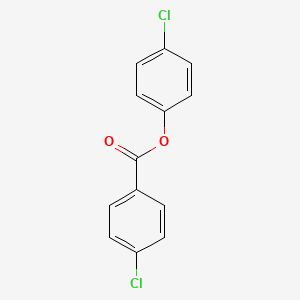
Acetic acid;oxolane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;oxolane-2,5-diol is a compound that combines the properties of acetic acid and oxolane-2,5-diol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), widely known for its role in vinegar. Oxolane-2,5-diol, also known as tetrahydrofuran-2,5-diol, is a diol derivative of tetrahydrofuran, a cyclic ether. The combination of these two components results in a compound with unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxolane-2,5-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . This reaction introduces hydroxyl groups to the alkene, forming the diol structure. The subsequent esterification with acetic acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, followed by hydroxylation to introduce the diol functionality . The final step involves esterification with acetic acid under controlled conditions to obtain the target compound.
化学反应分析
Types of Reactions
Acetic acid;oxolane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
科学研究应用
Acetic acid;oxolane-2,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;oxolane-2,5-diol involves its interaction with various molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can participate in esterification reactions, modifying the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
Tetrahydrofuran: A cyclic ether with similar structural features but lacks the diol functionality.
Succinic anhydride: An anhydride derivative with different reactivity and applications.
Dioxolane: A related cyclic acetal with distinct chemical properties.
Uniqueness
Acetic acid;oxolane-2,5-diol is unique due to its combination of acetic acid and diol functionalities, providing a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it valuable in both research and industrial settings.
属性
CAS 编号 |
7108-66-9 |
|---|---|
分子式 |
C8H16O7 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
acetic acid;oxolane-2,5-diol |
InChI |
InChI=1S/C4H8O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI 键 |
PHDLSWRGKDUZLK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1CC(OC1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

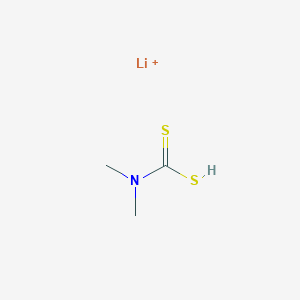

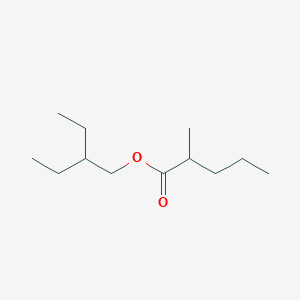
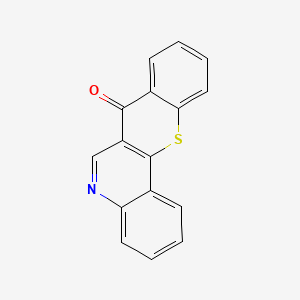
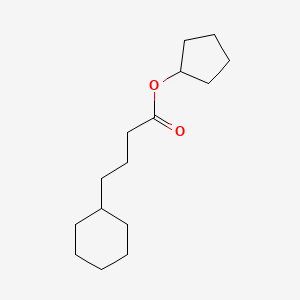
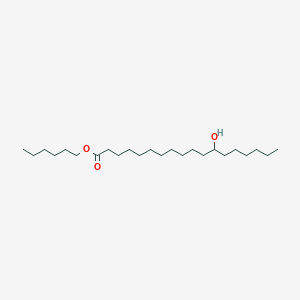
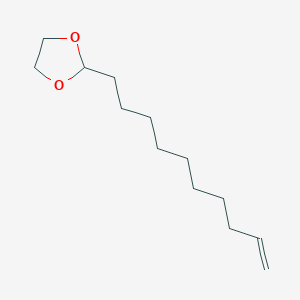
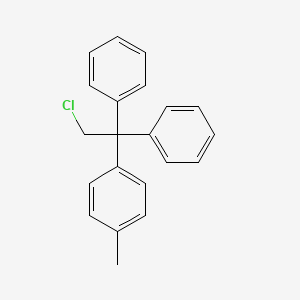
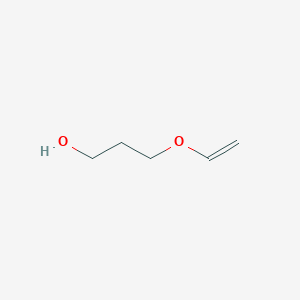
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
